molecular formula C18H18N2O8 B14758826 Thalidomide-O-PEG1-C2-acid

Thalidomide-O-PEG1-C2-acid

Cat. No.: B14758826
M. Wt: 390.3 g/mol
InChI Key: YHZQHDKZYTWLGA-UHFFFAOYSA-N
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Description

Thalidomide-O-PEG1-C2-acid is a synthetic compound that combines the pharmacological properties of thalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is designed to enhance the solubility and bioavailability of thalidomide, making it more suitable for various biomedical applications. Thalidomide itself is known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which have been utilized in the treatment of multiple myeloma and erythema nodosum leprosum.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG1-C2-acid typically involves the following steps:

    Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.

    PEGylation: The activated thalidomide is then reacted with a polyethylene glycol (PEG) derivative that contains a terminal amine group. This reaction forms a thalidomide-PEG conjugate.

    Carboxylation: The thalidomide-PEG conjugate is further reacted with a carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid functional group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:

    Large-scale synthesis of activated thalidomide: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

    PEGylation and carboxylation: Conducted in large reactors with precise control over reaction parameters such as temperature, pH, and reaction time to achieve consistent product quality.

    Purification: The final product is purified using techniques such as chromatography and crystallization to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG1-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alcohols or amines are used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the compound with altered chemical properties.

Scientific Research Applications

Thalidomide-O-PEG1-C2-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and conjugates.

    Biology: Employed in the study of protein-ligand interactions and as a tool for probing biological pathways.

    Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy and immunomodulation.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Thalidomide-O-PEG1-C2-acid involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its immunomodulatory and anti-angiogenic effects. The PEG linker enhances the solubility and bioavailability of the compound, allowing for more effective delivery and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: A similar compound with an amido group and a longer PEG linker.

    Thalidomide-propargyl-O-PEG1-C2-acid: A derivative with a propargyl group instead of a carboxylic acid.

    Lenalidomide-O-PEG1-C2-acid: A related compound with lenalidomide as the active moiety.

Uniqueness

Thalidomide-O-PEG1-C2-acid is unique due to its specific combination of thalidomide, PEG linker, and carboxylic acid functional group. This combination enhances its solubility, bioavailability, and potential for targeted drug delivery, making it a valuable tool in various scientific and medical applications.

Properties

Molecular Formula

C18H18N2O8

Molecular Weight

390.3 g/mol

IUPAC Name

3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]propanoic acid

InChI

InChI=1S/C18H18N2O8/c21-13-5-4-11(16(24)19-13)20-17(25)10-2-1-3-12(15(10)18(20)26)28-9-8-27-7-6-14(22)23/h1-3,11H,4-9H2,(H,22,23)(H,19,21,24)

InChI Key

YHZQHDKZYTWLGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCC(=O)O

Origin of Product

United States

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